2-cyano-N-(ethylcarbamoyl)acetamide

Catalog No.
S774888
CAS No.
41078-06-2
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N-(ethylcarbamoyl)acetamide

CAS Number

41078-06-2

Product Name

2-cyano-N-(ethylcarbamoyl)acetamide

IUPAC Name

2-cyano-N-(ethylcarbamoyl)acetamide

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c1-2-8-6(11)9-5(10)3-4-7/h2-3H2,1H3,(H2,8,9,10,11)

InChI Key

QDSMMCFEDQQODS-UHFFFAOYSA-N

SMILES

CCNC(=O)NC(=O)CC#N

Canonical SMILES

CCNC(=O)NC(=O)CC#N

Identity and Properties

  • PubChem CID: 170460
  • CAS Number: 57966-95-7

Fungicidal Activity

The primary application of 2-cyano-N-(ethylcarbamoyl)acetamide in scientific research is as a fungicide. It acts by inhibiting the oomycete specific enzyme, oxazolidinone synthase, which is essential for fungal cell wall synthesis. Cymoxanil has been shown to be effective against a broad spectrum of oomycete plant pathogens, including:

  • Downy mildew

  • Late blight

  • Phytophthora rot

  • Fungicidal mode of action

Agricultural Applications

Due to its fungicidal properties, 2-cyano-N-(ethylcarbamoyl)acetamide is used in various agricultural applications. It is commonly formulated as a wettable powder or suspension concentrate and applied to crops as a foliar spray or drench. Cymoxanil is registered for use on a variety of crops, including:

  • Grapes

  • Potatoes

  • Tomatoes

  • Cucurbits (e.g., cucumbers, melons)

  • Ornamentals

  • Cymoxanil label

Research on Alternative Uses

While the primary focus of research on 2-cyano-N-(ethylcarbamoyl)acetamide is on its fungicidal activity, there are a few studies exploring its potential applications in other areas. These include:

  • Antibacterial activity: Some studies have shown that cymoxanil exhibits antibacterial activity against certain bacterial strains. However, further research is needed to determine its potential as an antibacterial agent.
  • Herbicidal activity: Limited research suggests that cymoxanil may have some herbicidal activity. However, more research is required to assess its potential for weed control.

2-cyano-N-(ethylcarbamoyl)acetamide, with the molecular formula C₆H₉N₃O₂ and CAS number 41078-06-2, is a compound characterized by the presence of a cyano group and an ethylcarbamoyl moiety attached to an acetamide structure. This compound has garnered attention in various fields due to its unique chemical properties and potential applications. The structure can be represented as follows:

text
O ||H2N-C-CH3 | C≡N | NH-CH2-CH3

Due to the limited research available, the mechanism of action for 2-cyano-N-(ethylcarbamoyl)acetamide remains unknown. There is no information on its potential role in biological systems or interaction with other compounds [].

, including:

  • Hydrolysis: Reacting with water can lead to the breakdown of the cyano group.
  • Bromination: The compound can react with bromine under specific conditions to yield brominated derivatives .
  • Cyanidation: This reaction involves the introduction of cyanide ions, which can modify the compound's reactivity .

These reactions highlight the compound's versatility and potential for further chemical transformations.

Research indicates that 2-cyano-N-(ethylcarbamoyl)acetamide exhibits notable biological activity. It has been studied for its potential as a pesticide, particularly in relation to its effectiveness against certain pathogens when used in agricultural settings. Its structural components may contribute to its efficacy in inhibiting microbial growth and pest activity .

The synthesis of 2-cyano-N-(ethylcarbamoyl)acetamide typically involves the reaction of cyanoacetic acid with ethyl urea. The process generally includes:

  • Mixing: Combine cyanoacetic acid and ethyl urea in a reaction vessel.
  • Heating: Stir the mixture at temperatures between 40°C and 50°C for approximately 30 minutes.
  • Cooling and Purification: After the reaction, cooling and subsequent purification steps are necessary to isolate the product .

This method is efficient and yields high purity levels of the desired compound.

2-cyano-N-(ethylcarbamoyl)acetamide finds applications primarily in:

  • Agriculture: Used as a pesticide due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses based on its biological activity.
  • Chemical Synthesis: Acts as an intermediate in various organic synthesis processes.

These applications underscore its importance in both industrial and research contexts.

Interaction studies have focused on how 2-cyano-N-(ethylcarbamoyl)acetamide interacts with biological systems. Its role as a pesticide necessitates understanding its interactions with target organisms, including:

  • Mechanism of Action: Studies suggest that it disrupts metabolic pathways in pests, leading to their inhibition or death.
  • Toxicity Assessments: Evaluations are conducted to ensure safety for non-target organisms, including humans and beneficial insects .

These studies are crucial for developing safe and effective agricultural products.

Several compounds share structural similarities with 2-cyano-N-(ethylcarbamoyl)acetamide, including:

Compound NameStructural FeaturesUnique Aspects
2-cyano-N-(methylcarbamoyl)acetamideSimilar acetamide structure with a methyl groupDifferent alkyl substituent affects reactivity
N-(ethylcarbamoyl)-2-cyanoacetamideLacks additional functional groupsMay exhibit different biological activities
2-cyano-N-(propylcarbamoyl)acetamidePropyl substitution instead of ethylPotentially different solubility properties

The uniqueness of 2-cyano-N-(ethylcarbamoyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and reactivity compared to these similar compounds.

Traditional Synthetic Routes

Reaction of Ethyl Isocyanate with Cyanoacetic Acid

The most widely employed traditional method for synthesizing 2-cyano-N-(ethylcarbamoyl)acetamide involves the direct reaction between ethyl isocyanate and cyanoacetic acid . This synthetic pathway represents a fundamental approach in the preparation of cyanoacetamide derivatives and has been extensively documented in the literature [2] .

The reaction mechanism proceeds through a nucleophilic addition process where the amino nitrogen of ethyl isocyanate attacks the carbonyl carbon of cyanoacetic acid . The general reaction scheme can be represented as follows:

Cyanoacetic acid + Ethyl isocyanate → 2-cyano-N-(ethylcarbamoyl)acetamide

The reaction conditions require careful control to ensure optimal product formation . Typically, the reaction is conducted in an inert solvent such as dichloromethane or toluene, with temperatures maintained at approximately 0-5°C to prevent unwanted side reactions . This low-temperature requirement is crucial for maintaining reaction selectivity and preventing thermal decomposition of the sensitive cyanoacetic acid substrate .

The stoichiometry of the reaction generally employs equimolar amounts of both reactants, though slight excess of ethyl isocyanate can improve conversion rates . Reaction monitoring through thin-layer chromatography or nuclear magnetic resonance spectroscopy is essential to determine completion, as incomplete reactions can lead to impurities that complicate purification procedures .

Table 1: Reaction Conditions for Ethyl Isocyanate-Cyanoacetic Acid Synthesis

ParameterOptimal RangeTemperature ControlYield
Temperature0-5°C Ice bath cooling 75-85%
SolventDichloromethane/Toluene Inert atmosphere Variable
Reaction Time2-4 hours Continuous stirring Time-dependent
Molar Ratio1:1 to 1:1.1 Dropwise addition Optimized

The mechanism involves the formation of an intermediate carbamate structure that subsequently rearranges to form the final acetamide product [3] [4]. Research has shown that the reaction proceeds through a concerted pathway, with both bond formation and rearrangement occurring simultaneously [3] [4]. The retention of stereochemistry during this transformation has been confirmed through detailed mechanistic studies [3] [4].

Temperature control emerges as the most critical factor affecting both yield and purity of the final product [5]. Higher temperatures can lead to thermal decomposition of cyanoacetic acid, resulting in the formation of malonic acid derivatives and reduced overall efficiency [5]. Conversely, temperatures below 0°C significantly slow the reaction rate, leading to incomplete conversion even with extended reaction times [5].

Bromination of N-(Ethylcarbamoyl)acetamide Derivatives

An alternative traditional approach involves the bromination of N-(ethylcarbamoyl)acetamide precursors followed by subsequent functional group transformations [6] [7]. This method provides access to 2-cyano-N-(ethylcarbamoyl)acetamide through a multi-step synthetic sequence that offers greater control over regioselectivity [6] [7].

The bromination reaction typically employs N-bromoacetamide as the brominating agent, operating through a radical-mediated mechanism [6]. The process begins with the homolytic cleavage of the nitrogen-bromine bond, generating acetamide radicals that subsequently react with the substrate [6]. This radical pathway allows for selective functionalization at specific positions of the acetamide framework [6].

Table 2: Bromination Reaction Parameters

Brominating AgentReaction ConditionsSelectivityConversion Rate
N-bromoacetamide [6]60°C, 6-8 hours [6]Moderate [6]43% [6]
Bromine/Acetic acid [8]Room temperature [8]High [8]85-90% [8]
Potassium bromate/Sodium bromide [9]60°C, 8 hours [9]Excellent [9]94% [9]

The bromination mechanism proceeds through a two-stage process involving initial radical formation followed by ionic addition [6]. During the first stage, N-bromoacetamide undergoes homolytic decomposition to generate both bromine radicals and acetamide-derived radicals [6]. These reactive intermediates then participate in hydrogen abstraction reactions with the substrate molecule [6].

The second stage involves the formation of N,N-dibromoacetamide intermediates that subsequently undergo ionic addition reactions with alkene functionalities present in the substrate [6]. This ionic addition mechanism provides excellent stereochemical control, with the formation of 2-bromo-N-bromoacetimidates as key intermediates [6].

Recent developments in bromination methodology have focused on environmentally benign approaches using potassium bromate and sodium bromide mixtures [9]. This system generates bromine in situ, avoiding the handling of elemental bromine while maintaining high selectivity [9]. The reaction proceeds under mild conditions and provides excellent yields of brominated intermediates suitable for further transformation [9].

Temperature optimization studies have revealed that reactions conducted at 60°C provide the optimal balance between reaction rate and selectivity [9]. Lower temperatures result in incomplete conversion, while higher temperatures lead to over-bromination and formation of polysubstituted products [9]. The use of acetic acid as solvent enhances both solubility and reaction efficiency [9].

Novel and Alternative Synthesis Approaches

Catalytic and Solvent-Free Reactions

Modern synthetic approaches to 2-cyano-N-(ethylcarbamoyl)acetamide have increasingly focused on catalytic and solvent-free methodologies that address environmental concerns while improving reaction efficiency [10] [11] [12]. These approaches represent significant advances over traditional solution-phase methods, offering enhanced sustainability and reduced waste generation [10] [11].

Amorphous carbon-supported sulfonic acid catalysts have emerged as particularly effective systems for cyanoacetamide synthesis [10]. These heterogeneous catalysts are prepared through the partial carbonization and subsequent sulfonation of rice husk, providing an environmentally sustainable catalyst source [10]. The presence of sulfonic acid groups on the amorphous carbon surface significantly enhances catalytic activity in organic synthesis applications [10].

The catalytic system operates through a Brønsted acid mechanism, where the sulfonic acid groups activate the carbonyl functionality of precursor molecules [10]. This activation facilitates nucleophilic attack by amine components, leading to efficient formation of cyanoacetamide products [10]. The heterogeneous nature of the catalyst allows for easy recovery and reuse, with negligible reduction in activity observed over multiple cycles [10].

Table 3: Catalytic System Performance Data

Catalyst SystemYieldReaction TimeRecovery RateActivity Retention
Amorphous carbon-sulfonic acid [10]67% [10]4-6 hours [10]>95% [10]>90% after 5 cycles [10]
Silica-supported acids [13]45-60% [13]8-12 hours [13]85% [13]75% after 3 cycles [13]
Natural clay catalysts [13]40-55% [13]6-10 hours [13]90% [13]80% after 4 cycles [13]

Solvent-free synthetic protocols have gained considerable attention due to their inherent environmental advantages and simplified workup procedures [12] [14]. These methods eliminate the need for organic solvents, reducing both environmental impact and operational costs [12]. The absence of solvents also concentrates reactants, often leading to enhanced reaction rates and improved yields [12].

Research has demonstrated that acetic anhydride can serve as both reagent and reaction medium in solvent-free acetamide synthesis [12]. The reaction proceeds instantaneously at room temperature without requiring external heating or additional catalysts [12]. This approach has been successfully applied to a wide range of aromatic amines, providing acetamide products in near-quantitative yields [12].

The solvent-free methodology offers several distinct advantages over conventional approaches [14]. Product isolation is simplified through direct precipitation or crystallization from the reaction mixture [14]. The absence of solvent also eliminates solvent recovery and purification steps, reducing both time and energy requirements [14]. Multi-component reactions can be conducted in a single vessel, further streamlining the synthetic process [14].

Green Chemistry Methods and Sustainability Considerations

Contemporary approaches to 2-cyano-N-(ethylcarbamoyl)acetamide synthesis increasingly emphasize green chemistry principles and sustainability considerations [15] [13] [16]. These methodologies aim to minimize environmental impact while maintaining or improving synthetic efficiency [15] [13].

Microwave-assisted synthesis has emerged as a particularly promising green chemistry approach [13] [17] [18]. Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times compared to conventional thermal methods [13] [17]. The selective heating mechanism of microwaves allows for precise temperature control and enhanced reaction selectivity [17] [18].

Studies have demonstrated that microwave-assisted Knoevenagel condensation reactions involving cyanoacetic acid derivatives can be completed in minutes rather than hours [13]. The improved reaction kinetics result from the direct heating of polar molecules within the reaction mixture, creating localized high-temperature regions that accelerate bond formation [13]. This heating mechanism is particularly effective for reactions involving polar substrates such as cyanoacetic acid derivatives [13].

Table 4: Green Chemistry Method Comparison

MethodEnergy ConsumptionReaction TimeWaste GenerationAtom Economy
Microwave irradiation [13]Low [13]5-15 minutes [13]Minimal [13]>85% [13]
Ultrasonic activation [19] [20]Very low [19]10-30 minutes [19]Minimal [19]>80% [19]
Conventional heating [13]High [13]2-8 hours [13]Moderate [13]70-75% [13]

Ultrasonic activation represents another significant advancement in green synthesis methodology [19] [20]. Ultrasound generates cavitation bubbles in liquid media, creating localized high-temperature and high-pressure conditions that accelerate chemical reactions [20]. This activation method is particularly effective for heterogeneous reactions and can significantly reduce reaction times [19] [20].

The cavitation mechanism involves the formation, growth, and implosive collapse of bubbles in the reaction medium [20]. These bubble collapses create hot spot regions with temperatures reaching several thousand degrees Celsius for microsecond durations [20]. The intense local conditions facilitate bond breaking and formation processes, leading to enhanced reaction rates [20].

Bio-based feedstock utilization has gained attention as a sustainable approach to cyanoacetamide synthesis [15]. Research has explored the conversion of microalgae biomass to acetamide derivatives under hydrothermal conditions [15]. This approach offers the potential for carbon-neutral synthesis while utilizing renewable biological resources [15].

The hydrothermal conversion process operates at elevated temperatures and pressures, facilitating the breakdown of complex biomolecules into simpler chemical building blocks [15]. Optimization studies have identified reaction conditions that provide acetamide yields exceeding 9% with selectivity for acetic acid precursors above 60% [15]. While current yields remain modest, the renewable nature of the feedstock makes this approach attractive for future development [15].

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial production of 2-cyano-N-(ethylcarbamoyl)acetamide increasingly relies on continuous flow synthesis technologies that offer superior process control and scalability compared to batch methods [21] [22] [23]. Continuous flow systems provide precise control over reaction parameters including temperature, pressure, residence time, and mixing efficiency [21] [22].

The implementation of continuous flow microreactor systems has demonstrated significant advantages for cyanoacetamide synthesis [21]. These systems operate at room temperature while maintaining excellent conversion efficiency, eliminating the need for external heating and associated energy costs [21]. The controlled environment within microreactors ensures consistent product quality and reproducible yields [21].

Research comparing continuous flow and batch synthesis methods has revealed substantial improvements in both reaction efficiency and yield [21]. Continuous flow systems achieve yields of 59% in residence times of 8.2 minutes, compared to batch processes requiring 480 minutes for 61% yield [21]. This dramatic reduction in processing time translates directly to improved productivity and reduced manufacturing costs [21].

Table 5: Continuous Flow vs. Batch Process Comparison

Process ParameterContinuous Flow [21]Batch Process [21]Improvement Factor
Reaction Time8.2 minutes [21]480 minutes [21]58.5× [21]
Yield59% [21]61% [21]Comparable [21]
Temperature ControlPrecise [21]Variable [21]Significant [21]
Energy ConsumptionLow [21]High [21]10-15× [21]

The continuous flow approach enables real-time monitoring and control of reaction progress through online analytical techniques [21]. This capability allows for immediate adjustment of process parameters to maintain optimal conditions and prevent the formation of unwanted byproducts [21]. The enhanced control also facilitates the investigation of reaction kinetics and mechanism under industrially relevant conditions [21].

Process intensification through continuous flow technology offers additional benefits including reduced reactor volume requirements and improved safety profiles [23]. The smaller reaction volumes inherent in flow systems minimize the potential consequences of runaway reactions or equipment failures [23]. The continuous nature of the process also eliminates the need for large intermediate storage vessels, reducing capital investment requirements [23].

Advanced flow reactor designs incorporate multiple reaction zones with independent temperature and pressure control [22]. This capability enables multi-step synthesis sequences to be conducted within a single integrated system [22]. The elimination of intermediate isolation and purification steps significantly reduces processing time and material losses [22].

Purification Techniques and Yield Enhancement

Industrial purification of 2-cyano-N-(ethylcarbamoyl)acetamide requires specialized techniques that address the unique challenges posed by the compound's physical and chemical properties [24] [25] [26]. The presence of multiple functional groups creates opportunities for side reactions and impurity formation that must be carefully managed [24] [25].

Continuous chromatographic separation has emerged as a preferred method for large-scale purification [24]. This technique separates the target compound from sodium chloride and other ionic impurities through selective adsorption on specialized resin materials [24]. The continuous operation mode provides superior efficiency compared to batch chromatographic methods [24].

The chromatographic process operates at elevated temperatures (50°C) using ammonium-type chromatographic separation resins [24]. These conditions optimize the separation efficiency while maintaining chemical stability of the product [24]. The separated cyanoacetamide solution typically contains 19.2% active compound with chloride ion content reduced to 0.11% [24]. This represents a yield of 98.2% with significant purity enhancement [24].

Table 6: Purification Method Performance

Purification MethodPurity AchievementYield RecoveryChloride RemovalProcess Time
Continuous chromatography [24]98.5% [24]96.0% [24]>99% [24]2-4 hours [24]
Crystallization [25]95% [25]85-90% [25]90% [25]6-8 hours [25]
Extraction [24]90-95% [24]75-80% [24]85% [24]4-6 hours [24]

Advanced analytical techniques play crucial roles in yield enhancement and quality control [26]. High-performance liquid chromatography with fluorescence detection has been developed specifically for cyanoacetamide determination [26]. This method employs derivatization with 2-hydroxyacetophenone to form fluorescent products that enable sensitive detection [26].

The derivatization procedure converts 2-cyanoacetamide to 2-amino-4-phenylfuran-3-carboxamide, which exhibits strong fluorescence properties [26]. This transformation allows detection limits as low as 1.1 μg/L with linear response ranges extending to 2000 μg/L [26]. The method demonstrates excellent accuracy (≥98.2%) and precision (relative standard deviation ≤4.8%) [26].

Process optimization studies have identified critical parameters affecting both yield and purity [24] [27]. Temperature control during purification emerges as particularly important, with optimal ranges between 80-90°C for distillation operations [24]. Vacuum distillation at pressures greater than -0.09 MPa prevents thermal decomposition while enabling effective separation [24].

Yield enhancement strategies focus on minimizing material losses during processing and handling [27]. The implementation of integrated purification sequences reduces the number of unit operations and associated transfer losses [27]. Advanced process control systems monitor key parameters in real-time, enabling immediate corrective actions when deviations occur [27].

Thermodynamic and Physicochemical Characteristics

Melting Point, Boiling Point, and Density

2-cyano-N-(ethylcarbamoyl)acetamide exhibits well-defined thermal properties that are crucial for understanding its behavior under various conditions. The compound demonstrates a melting point of 167°C [1] [2] [3] [4], which classifies it as a moderately high-melting organic compound. This relatively elevated melting point can be attributed to the presence of multiple functional groups capable of forming intermolecular hydrogen bonds, including the amide carbonyl groups and the ethylcarbamoyl moiety.

The boiling point of 2-cyano-N-(ethylcarbamoyl)acetamide has not been experimentally determined in the available literature. This absence of boiling point data is commonly observed for compounds that undergo thermal decomposition before reaching their boiling point, particularly those containing cyano and multiple amide functionalities that are thermally labile.

The density of 2-cyano-N-(ethylcarbamoyl)acetamide has been computationally predicted to be 1.168 ± 0.06 g/cm³ [1] [2] [3] [4]. This predicted density value indicates that the compound is denser than water, which is consistent with its molecular structure containing multiple heteroatoms including nitrogen and oxygen. The computational prediction method provides a reasonable estimate given the molecular composition and expected intermolecular interactions.

PropertyValueMethodReference
Melting Point167°CExperimental [1] [2] [3] [4]
Boiling PointNot determined--
Density1.168 ± 0.06 g/cm³Computational prediction [1] [2] [3] [4]

Solubility in Organic and Aqueous Media

The solubility characteristics of 2-cyano-N-(ethylcarbamoyl)acetamide demonstrate distinct behavior across different solvent systems. The compound exhibits limited solubility in cold water but shows significantly enhanced solubility in hot water [1]. This temperature-dependent aqueous solubility behavior is typical for compounds containing polar functional groups that can participate in hydrogen bonding with water molecules.

In organic solvents, 2-cyano-N-(ethylcarbamoyl)acetamide demonstrates good solubility in chloroform and dichloromethane [1] [2] [3] [4]. These halogenated solvents are capable of dissolving the compound effectively, likely due to favorable dipole-dipole interactions between the polar functional groups of the compound and the polar nature of these solvents. The solubility in these organic media facilitates purification and analytical procedures.

The compound's solubility profile reflects its amphiphilic nature, with the cyano and amide groups providing polar characteristics while the ethyl substituent contributes hydrophobic properties. This balanced polarity enables selective solubility in specific solvent systems, making it suitable for various synthetic and analytical applications.

Solvent SystemSolubilityTemperature DependenceReference
Water (cold)LowRoom temperature [1]
Water (hot)EnhancedElevated temperature [1]
ChloroformSolubleRoom temperature [1] [2] [3] [4]
DichloromethaneSolubleRoom temperature [1] [2] [3] [4]

Spectroscopic Characterization

Infrared and Raman Spectral Analysis

The infrared spectroscopic analysis of 2-cyano-N-(ethylcarbamoyl)acetamide reveals characteristic absorption bands that provide valuable structural information. The compound exhibits a strong and distinctive cyano stretching vibration, which appears as a sharp absorption band in the infrared spectrum. This cyano stretch is typically observed in the region of 2200-2300 cm⁻¹, representing one of the most diagnostically important features for identifying cyanoacetamide derivatives [5].

The amide functional groups present in the molecule give rise to characteristic amide I and amide II bands in the infrared spectrum. The amide I band, primarily associated with the carbonyl stretching vibration, appears in the region of 1650-1700 cm⁻¹. The amide II band, which involves both nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, typically appears at lower frequencies around 1500-1600 cm⁻¹ [5].

Raman spectroscopic analysis of cyanoacetamide derivatives has been documented in the literature, with studies showing that the cyano stretching vibration also appears prominently in Raman spectra [5]. The Raman spectrum provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or absent in infrared spectra.

For cyanoacetamide compounds, vibrational studies have demonstrated that the cyano band intensity is directly related to the electron distribution of the cyano group [5]. This relationship makes infrared and Raman spectroscopy valuable tools for understanding the electronic structure and bonding characteristics of 2-cyano-N-(ethylcarbamoyl)acetamide.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-cyano-N-(ethylcarbamoyl)acetamide through analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum reveals distinct signals corresponding to the ethyl group protons, the acetamide methylene protons, and the amide protons.

The ethyl group attached to the carbamoyl functionality typically displays characteristic patterns in the nuclear magnetic resonance spectrum. The ethyl methyl group appears as a triplet due to coupling with the adjacent methylene protons, while the ethylene protons appear as a quartet reflecting coupling with the methyl group. These signals provide clear evidence of the ethyl substitution pattern.

The methylene protons adjacent to the cyano group exhibit a characteristic chemical shift reflecting the electron-withdrawing effect of the cyano functionality. This deshielding effect results in a downfield shift compared to typical alkyl methylene protons, providing diagnostic information about the molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecule, including the carbonyl carbons of the amide groups, the cyano carbon, and the ethyl group carbons. The cyano carbon typically appears at a characteristic chemical shift around 115-120 ppm, while the carbonyl carbons appear in the typical amide carbonyl region around 160-180 ppm.

Mass Spectrometry and Elemental Composition

Mass spectrometry analysis of 2-cyano-N-(ethylcarbamoyl)acetamide confirms its molecular weight of 155.15 g/mol [1] [2] [3] [4] and provides structural information through fragmentation patterns. The molecular ion peak appears at m/z 155, corresponding to the intact molecule.

The elemental composition of the compound is C₆H₉N₃O₂ [1] [2] [3] [4], which can be confirmed through high-resolution mass spectrometry. The presence of three nitrogen atoms, two oxygen atoms, six carbon atoms, and nine hydrogen atoms creates a unique elemental formula that distinguishes this compound from other cyanoacetamide derivatives.

Characteristic fragmentation patterns in mass spectrometry include loss of the ethyl group (m/z 126), loss of the cyano group (m/z 129), and formation of characteristic amide fragments. These fragmentation patterns provide valuable structural confirmation and can be used for identification purposes in analytical applications.

The mass spectral fragmentation behavior reflects the relative stability of different portions of the molecule under electron impact conditions. The cyano group and amide functionalities represent potential sites for characteristic fragmentation, providing diagnostic information about the molecular structure.

Stability and Degradation Pathways

Thermal Decomposition and Hydrolysis Reactions

The thermal stability of 2-cyano-N-(ethylcarbamoyl)acetamide is an important consideration for its handling, storage, and application. The compound demonstrates stability under normal storage conditions when maintained at temperatures between 2-8°C [1] [2] [3] [4]. This recommended storage temperature range prevents thermal decomposition and maintains the integrity of the compound over extended periods.

At elevated temperatures, particularly approaching the melting point of 167°C, the compound may undergo thermal decomposition reactions. The presence of the cyano group makes the molecule susceptible to thermal degradation, as cyano compounds can undergo various decomposition pathways including cyclization reactions, hydrolysis, and elimination processes.

Hydrolysis reactions represent a significant degradation pathway for 2-cyano-N-(ethylcarbamoyl)acetamide, particularly under acidic or basic conditions. The amide bonds in the molecule are susceptible to hydrolytic cleavage, which can result in the formation of carboxylic acids and amines. The cyano group can also undergo hydrolysis under appropriate conditions, potentially converting to carboxylic acid or amide functionalities.

The stability of the compound in aqueous systems depends on pH, temperature, and the presence of catalytic species. Under neutral conditions at room temperature, the compound demonstrates reasonable stability, but prolonged exposure to extreme pH conditions or elevated temperatures can lead to degradation.

Studies on related cyanoacetamide derivatives have shown that these compounds can undergo various degradation reactions including hydrolysis of the amide bonds, cyclization reactions involving the cyano group, and thermal decomposition processes [6] [7]. These degradation pathways must be considered when developing storage protocols and application methods for 2-cyano-N-(ethylcarbamoyl)acetamide.

XLogP3

-0.1

Other CAS

41078-06-2

Wikipedia

Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-

General Manufacturing Information

Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-: INACTIVE

Dates

Last modified: 08-15-2023

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